Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Description
Methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS: 2689-68-1) is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₃S and a molecular weight of 160.19 g/mol . It is a versatile intermediate in organic synthesis, particularly in the production of active pharmaceutical ingredients (APIs), peptides, and specialty chemicals . Key physical properties include:
The compound features a tetrahydrothiophene ring with a ketone group at position 4 and a methyl ester at position 3, contributing to its reactivity in nucleophilic substitutions and cycloadditions .
Properties
IUPAC Name |
methyl 4-oxothiolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAKUJFYXNILRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40863010 | |
| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40863010 | |
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Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2689-68-1, 22097-90-1 | |
| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2689-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002689681 | |
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| Record name | 4-Carbomethoxytetrahydro-3-thiophenone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022097901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2689-68-1 | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
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| Record name | 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl tetrahydro-4-oxo-3-thenoate | |
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Preparation Methods
Two-Step Synthesis via Michael Addition and Cyclization
The most widely documented method involves a Michael addition followed by cyclization. In the first step, methyl acrylate reacts with methyl mercaptoacetate in the presence of piperidine as a base at 50°C . This exothermic reaction forms methyl 3-((methoxycarbonyl)methylthio)propionate, which is isolated by vacuum distillation (96% yield) . The second step employs lithium methoxide in toluene and methanol at 70–110°C for 18 hours, inducing cyclization to yield a 1:1 mixture of this compound and its 2-carboxylate isomer . Purification via column chromatography (EtOAc/petroleum ether) isolates the desired product in 33% overall yield .
Key Reaction Parameters
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Temperature: 50°C (Step 1); 70–110°C (Step 2)
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Catalyst: Piperidine (Step 1); lithium methoxide (Step 2)
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Purification: Column chromatography (Step 2)
This method’s moderate yield stems from competing isomer formation during cyclization, necessitating rigorous chromatography . Industrial adaptations often replace lithium methoxide with sodium methoxide to reduce costs, though this may alter reaction kinetics .
Sodium Methoxide-Mediated Methylation
A high-yielding alternative involves direct methylation of 4-oxo-tetrahydrothiophene-3-carboxylic acid (L74) using sodium methoxide . Sodium metal is dissolved in methanol to generate methoxide ions, followed by dropwise addition of L74 under reflux . After acidification with HCl, the product is extracted with dichloromethane and recrystallized from petroleum ether-ethanol, achieving an 81% yield .
Key Advantages
-
Yield: 81% (no isomer separation required)
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Scalability: Suitable for multi-kilogram production
Physical properties of the product include a melting point of 29–31°C and a density of 1.309 g/cm³ . Nuclear magnetic resonance (NMR) data confirm the structure: NMR (CDCl₃) δ 3.75 (t, 2H), 3.78 (s, 3H), 3.81 (t, 2H) .
Cyclization of Dimethyl 3-Thiaadipate with Pyridine
Dimethyl 3-thiaadipate undergoes cyclization in toluene at 80°C with pyridine as a catalyst . The reaction proceeds via nucleophilic attack, forming the tetrahydrothiophene ring. After quenching with HCl, the product is extracted with ether and recrystallized, yielding 80% pure material .
Spectroscopic Validation
This method avoids toxic lithium reagents and simplifies purification but requires specialized starting materials .
Comparative Analysis of Synthetic Methods
Mechanistic Insights
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Method 1 proceeds through a conjugate addition-cyclization pathway, with piperidine abstracting a proton to initiate the Michael addition .
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Method 2 leverages alkoxide-driven methylation, where sodium methoxide deprotonates the carboxylic acid, facilitating esterification .
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Method 3 involves base-catalyzed intramolecular cyclization, with pyridine neutralizing HCl generated during the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-Oxotetrahydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-oxotetrahydrothiophene-3-carboxylate has shown promising biological activities, making it a subject of interest in drug development:
- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 50 µg/mL.
- Anticancer Potential : Research has demonstrated that this compound can induce apoptosis in cancer cell lines such as breast and colon cancer cells. Treatment at concentrations of 10–50 µM resulted in up to 70% inhibition of cell viability after 48 hours .
Agricultural Applications
This compound serves as a precursor for the synthesis of agrochemicals. Its derivatives have been explored for use as herbicides and fungicides due to their biological activity against plant pathogens .
Material Science
The compound's unique structure allows it to be utilized in the synthesis of specialty chemicals and polymers. Its derivatives can enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Efficacy
A controlled study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, confirming its potential as an effective antimicrobial agent.
Case Study 2: Anticancer Properties
In a preclinical study involving human breast cancer cell lines, treatment with this compound led to substantial decreases in cell viability, suggesting its potential role as a chemotherapeutic agent. The study highlighted its ability to modulate key signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves its role as an intermediate in the synthesis of neuroleptic agents. These agents typically target neurotransmitter receptors in the brain, modulating their activity to achieve therapeutic effects. The specific molecular targets and pathways depend on the final neuroleptic compound synthesized from this intermediate .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares Methyl 4-oxotetrahydrothiophene-3-carboxylate with structurally related thiophene derivatives:
Key Observations:
Ethyl vs.
Substituent Effects : The introduction of a methyl group at C4 (CAS 2689-70-5) may enhance steric hindrance, reducing reactivity in ring-opening reactions compared to the parent compound .
Amino-Substituted Analogues: Compounds like CAS 886360-78-7 demonstrate significantly higher melting points (163–166°C) due to hydrogen bonding from the amino group, which also increases polarity .
Biological Activity
Methyl 4-oxotetrahydrothiophene-3-carboxylate (CAS No. 2689-68-1) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and relevant research findings.
This compound has the molecular formula C7H10O3S. It is synthesized through various methods, often involving reactions between thiophene derivatives and carboxylic acids or esters. For instance, one common synthetic route involves the reaction of methacrylic acid methyl ester with thioglycolic acid methyl ester in the presence of a catalyst like piperidine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study published in Progress in Heterocyclic Chemistry highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
Anticancer Properties
This compound has also been studied for its anticancer properties, particularly as an inhibitor of the MEK/ERK signaling pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Growth
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in the viability of melanoma and colorectal cancer cell lines. The compound was shown to induce apoptosis through caspase activation, indicating its potential as a chemotherapeutic agent .
Table 2: Effect on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (Melanoma) | 15 | MEK/ERK pathway inhibition |
| HT29 (Colorectal cancer) | 20 | Apoptosis induction via caspases |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. It acts primarily through:
- Inhibition of Kinases : The compound inhibits key kinases involved in cell signaling pathways, particularly those associated with cancer progression.
- Disruption of Cellular Processes : By interfering with normal cellular signaling, it induces stress responses leading to apoptosis in cancer cells.
- Antimicrobial Action : Its structural properties allow it to penetrate bacterial membranes effectively, causing cellular damage.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : A widely cited synthesis involves chlorination of this compound using sulfuryl chloride (SO₂Cl₂) in dichloromethane (CH₂Cl₂) at 0°C, followed by neutralization with saturated NaHCO₃ and purification via silica plug filtration . Key parameters include maintaining low temperatures (<5°C) to suppress side reactions and controlling the stoichiometric ratio of sulfuryl chloride (1.1 equivalents) to minimize over-chlorination. Reaction progress is monitored by TLC, with typical yields of 75% .
| Key Reaction Parameters |
|---|
| Temperature: 0°C |
| Solvent: CH₂Cl₂ |
| Stoichiometry: 1.1 eq SO₂Cl₂ |
| Purification: Silica plug (Et₂O) |
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel chromatography (using ethyl ether) is preferred for removing polar byproducts . For large-scale syntheses, recrystallization from ethanol/water mixtures (1:3 v/v) enhances purity. Post-purification, NMR (¹H and ¹³C) and melting point analysis are critical for validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
- Methodological Answer : Contradictions in spectral data (e.g., unexpected coupling constants in NMR) often arise from conformational flexibility or tautomerism. To address this:
Use variable-temperature NMR to probe dynamic behavior (e.g., ring puckering transitions).
Validate structures via X-ray crystallography using SHELXL for refinement and Mercury CSD 2.0 for void/packing analysis .
Cross-validate with computational methods (DFT for optimized geometries and NMR chemical shift prediction).
Q. What computational methods are recommended for analyzing the ring puckering conformation of this compound?
- Methodological Answer : The Cremer-Pople puckering parameters (amplitude q and phase angle φ) quantitatively describe ring non-planarity . Software like Mercury CSD can calculate these parameters from crystallographic data . For dynamic studies, molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (e.g., water or DMSO) predict puckering energetics under physiological conditions.
| Cremer-Pople Parameters |
|---|
| Amplitude (q): 0.3–0.5 Å |
| Phase angle (φ): 0–180° |
Q. How can the reactivity of the oxo group in this compound be leveraged for synthesizing novel heterocyclic compounds?
- Methodological Answer : The oxo group undergoes nucleophilic addition or condensation reactions. For example:
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Acetylation : React with isopropenyl acetate and p-TsOH under reflux to yield Methyl 4-acetoxythiophene-3-carboxylate .
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Cyclization : Treat with hydrazine derivatives to form pyrazole or thiadiazole rings. Optimize conditions using high-throughput screening (e.g., varying temperature, solvent polarity).
Derivatization Pathways Acetylation: 75–85% yield Cyclization: 60–70% yield
Data Contradiction Analysis
Q. How should researchers interpret conflicting results in the biological activity of this compound derivatives?
- Methodological Answer : Discrepancies may stem from impurities (>95% purity required) or stereochemical variations. Steps include:
Repurify compounds via preparative HPLC (C18 column, acetonitrile/water gradient).
Perform enantiomeric resolution (chiral columns) if stereocenters exist.
Validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based).
Tools and Software
Q. Which crystallography tools are best suited for structural analysis of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
